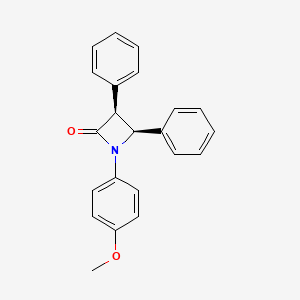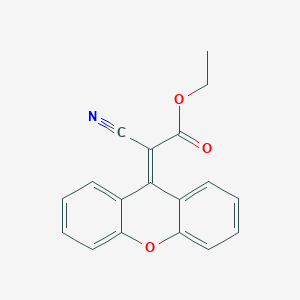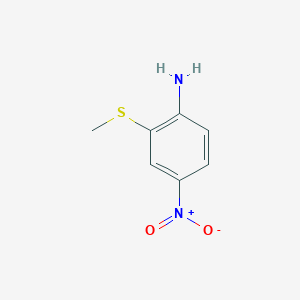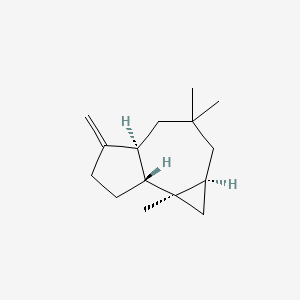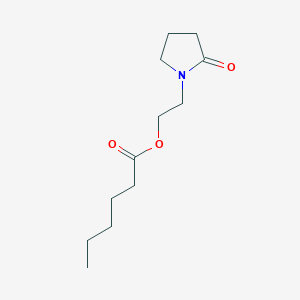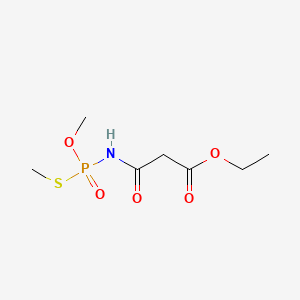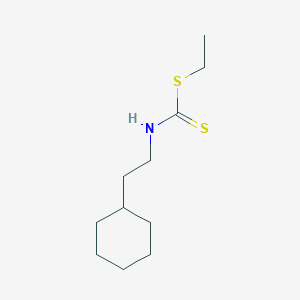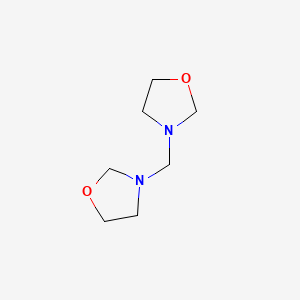![molecular formula C12H19N3S B14464268 2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine CAS No. 73025-28-2](/img/structure/B14464268.png)
2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is a heterocyclic compound that contains nitrogen, sulfur, and carbon atoms in its structure.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine can be achieved through multi-component reactions. One common method involves the cyclo-condensation of substituted 2-amino-[1,3,4]thiadiazole, acetylacetone, and various aromatic aldehydes in the presence of p-toluene sulfonic acid (PTSA) in acetonitrile . Another approach uses microwave-assisted multi-component reactions under solvent-free conditions, which offers a greener and more efficient synthesis .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. The use of acidic ionic liquid catalysts and green solvent media, such as ethylene glycol, has been reported to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the substituents present on the thiadiazolo[3,2-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenated compounds and strong bases or acids are typically used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
科学研究应用
2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anticancer properties and potential use in chemotherapy.
Industry: Utilized in the development of new materials with unique properties, such as catalysts and sensors.
作用机制
The mechanism of action of 2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine involves its interaction with various molecular targets and pathways. It is known to inhibit bacterial and cancer cell proliferation by disrupting DNA replication processes. The presence of the toxophoric N–C–S moiety is believed to play a crucial role in its biological activity .
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazolo[3,2-a]pyrimidine: Shares a similar core structure but with different substituents.
Benzo[4,5]thiazolo[3,2-a]pyrimidine: Contains a benzene ring fused to the thiadiazolo[3,2-a]pyrimidine core.
Uniqueness
2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine is unique due to its specific substituents, which confer distinct biological activities and chemical reactivity. Its butyl and trimethyl groups enhance its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development .
属性
CAS 编号 |
73025-28-2 |
|---|---|
分子式 |
C12H19N3S |
分子量 |
237.37 g/mol |
IUPAC 名称 |
2-butyl-5,7,7-trimethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidine |
InChI |
InChI=1S/C12H19N3S/c1-5-6-7-10-14-15-9(2)8-12(3,4)13-11(15)16-10/h8H,5-7H2,1-4H3 |
InChI 键 |
JHMQKOMIUBZKAT-UHFFFAOYSA-N |
规范 SMILES |
CCCCC1=NN2C(=CC(N=C2S1)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{1-[4-(2-Methylpropyl)phenyl]prop-1-en-1-yl}pyrrolidine](/img/structure/B14464187.png)
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

